Cas no 792-57-4 (Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-)

Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-, is a substituted aromatic ketone characterized by its methoxy-functionalized phenyl groups. This compound exhibits notable stability and solubility in organic solvents, making it suitable for applications in synthetic chemistry and material science. Its structural features, including electron-rich aromatic systems, suggest potential utility as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or ligands for catalytic systems. The presence of multiple methoxy groups may enhance its reactivity in electrophilic substitution reactions or coordination chemistry. Careful handling is advised due to its organic nature, and standard laboratory safety protocols should be followed during use.
Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)- structure
792-57-4 structure
Product Name:Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-
CAS No:792-57-4
MF:C16H16O4
MW:272.295845031738
CID:533106
PubChem ID:11032987
Update Time:2025-05-20

Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-
    • (3,4-dimethoxyphenyl)-(3-methoxyphenyl)methanone
    • DTXSID40452721
    • (3,4-dimethoxyphenyl)(3-methoxyphenyl)methanone
    • (3,4-dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone
    • starbld0012517
    • MFCD09891297
    • 792-57-4
    • SCHEMBL4824157
    • KMGZOIGHMXBEDL-UHFFFAOYSA-N
    • Inchi: 1S/C16H16O4/c1-18-13-6-4-5-11(9-13)16(17)12-7-8-14(19-2)15(10-12)20-3/h4-10H,1-3H3
    • InChI Key: KMGZOIGHMXBEDL-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C(C1C=CC=C(C=1)OC)=O)OC

Computed Properties

  • Exact Mass: 272.10488
  • Monoisotopic Mass: 272.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • PSA: 44.76

Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AC36874-1g
Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-
792-57-4 97%
1g
$993.00 2024-04-19
A2B Chem LLC
AC36874-5g
Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-
792-57-4 97%
5g
$2523.00 2024-04-19
abcr
AB570961-1g
(3,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone, 97%; .
792-57-4 97%
1g
€1285.20 2025-04-16

Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:792-57-4)Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:56
Price ($):793
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Additional information on Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-

Introduction to Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)- and Its Applications in Modern Chemical Biology

Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-, is a compound with a complex and intriguing structure that has garnered significant attention in the field of chemical biology. This molecule, identified by its CAS number 792-57-4, represents a fascinating blend of aromatic rings and functional groups that make it a valuable candidate for various biochemical applications. The presence of multiple methoxy groups in its structure contributes to its unique reactivity and potential utility in synthetic chemistry and drug development.

The compound's molecular framework consists of two phenyl rings, each substituted with methoxy groups at specific positions. This arrangement not only imparts distinct electronic properties but also opens up possibilities for diverse interactions with biological targets. In recent years, the study of such multifunctional molecules has become increasingly important, as they often serve as key intermediates in the synthesis of more complex pharmaceuticals and agrochemicals.

One of the most compelling aspects of Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-, is its potential as a building block in the development of novel therapeutic agents. The methoxy groups provide points for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. For instance, researchers have explored its use in the synthesis of flavonoid derivatives, which are known for their various biological activities, including anti-inflammatory and antioxidant properties.

Recent studies have highlighted the importance of understanding the structural-activity relationships (SAR) of such compounds. By systematically modifying the positions and types of substituents on the phenyl rings, scientists can gain insights into how these changes affect the molecule's overall bioactivity. This approach has been particularly useful in identifying lead compounds for drug discovery programs. For example, modifications to the methoxy groups have been shown to influence the compound's ability to interact with enzymes and receptors, thereby affecting its therapeutic potential.

The role of computational chemistry in studying Methanone, (3,4-dimethoxyphenyl)-(792-57-4), cannot be overstated. Advanced computational methods allow researchers to predict the molecule's behavior in various environments without the need for extensive experimental trials. This includes modeling its interactions with biological targets, such as proteins and nucleic acids, which can provide valuable insights into its mechanism of action. Such simulations are particularly useful in early-stage drug design, where virtual screening can help identify promising candidates for further investigation.

In addition to its pharmaceutical applications, Methanone derivatives have shown promise in other areas of chemical biology. For instance, they have been investigated as potential probes for studying enzyme kinetics and as scaffolds for developing novel materials with specific functionalities. The ability to fine-tune their properties makes them versatile tools for researchers across different disciplines.

The synthesis of Methanone derivatives also presents interesting challenges and opportunities. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advances in synthetic methodologies have made it possible to access these compounds more efficiently. For example, catalytic coupling reactions have enabled the rapid assembly of complex aromatic structures, reducing the number of synthetic steps required.

The impact of these developments on drug discovery is significant. By providing access to structurally diverse compounds like Methanone derivatives, researchers can explore new therapeutic avenues more effectively. This is particularly important in addressing emerging diseases and resistance mechanisms that require innovative solutions.

Future research directions may focus on expanding the chemical space explored by Methanone derivatives by incorporating additional functional groups or exploring different substitution patterns on the phenyl rings. Such explorations could lead to the discovery of new bioactive molecules with enhanced efficacy and reduced side effects.

In conclusion, Methanone (792-57-4), (3,4-dimethoxyphenyl)(3-methoxyphenyl)- represents a compelling example of how structural complexity can be leveraged to develop novel chemical biology tools. Its unique properties make it a valuable asset in drug discovery and material science alike. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone of modern chemical biology research.

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Amadis Chemical Company Limited
(CAS:792-57-4)Methanone, (3,4-dimethoxyphenyl)(3-methoxyphenyl)-
A1228040
Purity:99%
Quantity:1g
Price ($):793
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